

molecular weight of (2S,4S)-4-Azidoproline

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Compound of Interest

Compound Name: (2S,4S)-H-L-Pro(4-N3)-OH

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Technical Guide: (2S,4S)-4-Azidoproline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4S)-4-Azidoproline is a non-natural, conformationally constrained amino acid derivative of proline. Its defining feature is the presence of an azido group at the 4-position of the pyrrolidine ring. This functional group makes it a valuable tool in chemical biology and drug discovery, primarily through its ability to participate in bioorthogonal "click chemistry" reactions. This guide provides a technical overview of its properties, applications, and relevant experimental considerations.

Core Properties

The fundamental physicochemical properties of (2S,4S)-4-Azidoproline are summarized below.



Property	Value
Molecular Formula	C ₅ H ₈ N ₄ O ₂ [1]
Molecular Weight	156.14 g/mol [1]
IUPAC Name	(2S,4S)-4-azidopyrrolidine-2-carboxylic acid[1]
CAS Number	892128-58-4[1]
Canonical SMILES	C1INVALID-LINKN=[N+]=[N-]
Appearance	Typically a white to off-white solid
Chirality	(2S, 4S) configuration

Key Applications in Research and Development

The primary utility of (2S,4S)-4-Azidoproline stems from its azido moiety, which is largely inert in biological systems but reacts efficiently and selectively with terminal alkynes or strained cycloalkynes.

Peptide Synthesis and Modification

(2S,4S)-4-Azidoproline can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. Often, it is used in its Fmoc-protected form, Fmoc-(2S,4S)-4-azidoproline, for seamless integration into automated synthesis protocols. The presence of the azido group allows for post-synthetic modification of the peptide.

Bioconjugation via Click Chemistry

The azido group is a key component for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[2] (2S,4S)-4-Azidoproline enables the covalent linkage of peptides to other molecules, such as:

- Fluorescent dyes or imaging agents: For tracking the localization and interactions of peptides.
- Small molecule drugs or toxins: Creating peptide-drug conjugates for targeted delivery.



- Nucleic acids (DNA/PNA): Forming peptide-oligonucleotide conjugates.[3]
- Polymers like PEG: To improve the pharmacokinetic properties of peptides.

The two main types of click chemistry reactions involving azides are:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[2]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained alkyne (e.g., DBCO or BCN) for the cycloaddition.[2]

Experimental Protocols

While specific experimental protocols are highly dependent on the application and laboratory, the following provides a generalized workflow for the use of (2S,4S)-4-Azidoproline in peptide modification.

General Protocol for Post-Synthetic Peptide Modification using CuAAC

- Peptide Synthesis: Synthesize the peptide containing a (2S,4S)-4-Azidoproline residue using standard Fmoc-based solid-phase peptide synthesis.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
- Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Click Reaction Setup:
 - Dissolve the purified peptide in a suitable solvent system (e.g., a mixture of water and DMSO or t-butanol).
 - Add the alkyne-containing molecule of interest (e.g., a fluorescent tag).



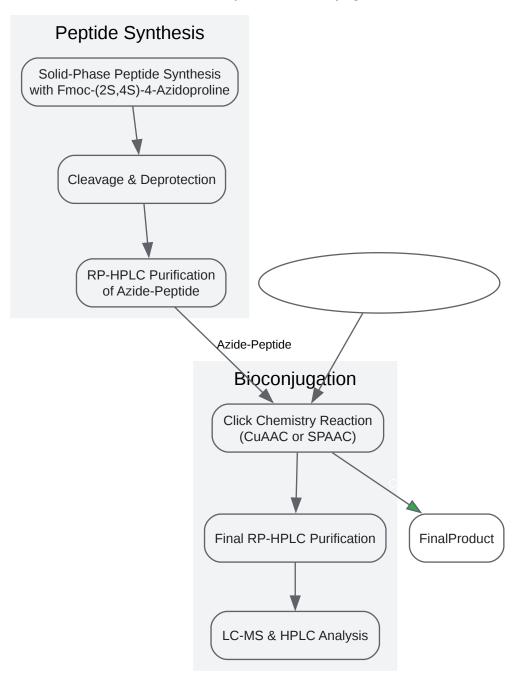
- Prepare the catalyst solution. This typically involves a copper(II) sulfate (CuSO₄) solution and a reducing agent like sodium ascorbate to generate Cu(I) in situ. A copper-ligand such as TBTA can be used to stabilize the Cu(I) oxidation state.
- Reaction: Add the catalyst solution to the peptide/alkyne mixture and allow it to react at room temperature. Reaction progress can be monitored by LC-MS.
- Final Purification: Once the reaction is complete, purify the final conjugated peptide using RP-HPLC to remove excess reagents and byproducts.
- Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.

Conceptual Workflows and Diagrams

The following diagrams illustrate the key concepts related to the application of (2S,4S)-4-Azidoproline.



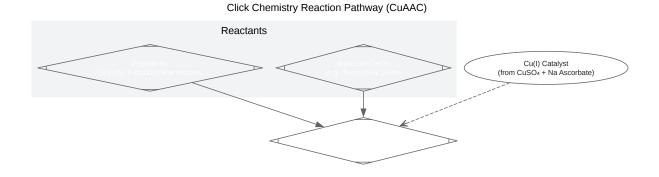
Workflow for Peptide Bioconjugation



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Caption: General experimental workflow for bioconjugation using (2S,4S)-4-Azidoproline.





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Caption: Conceptual diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

(2S,4S)-4-Azidoproline is a powerful building block for researchers in peptide chemistry and drug development. Its incorporation into peptides provides a versatile chemical handle for a wide range of bioconjugation applications through highly efficient and specific click chemistry reactions. This enables the synthesis of complex and functionalized peptides for various therapeutic and diagnostic purposes. While this guide provides a core overview, specific experimental conditions and applications should be optimized based on the desired final product and available laboratory resources.

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